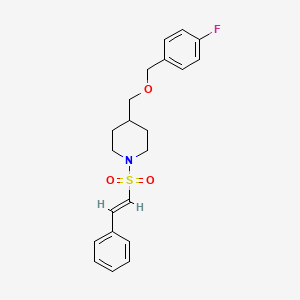

(E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine

Descripción general

Descripción

(E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine is a synthetic organic compound characterized by its complex molecular structure, which includes a piperidine ring, a styrylsulfonyl group, and a 4-fluorobenzyl ether moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde or ketone precursors.

Introduction of the Styrylsulfonyl Group: This step involves the reaction of the piperidine derivative with a styrylsulfonyl chloride in the presence of a base, such as triethylamine, to form the styrylsulfonyl piperidine intermediate.

Attachment of the 4-Fluorobenzyl Ether Moiety: The final step involves the reaction of the intermediate with 4-fluorobenzyl alcohol under suitable conditions, often using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in various medical conditions. Its structural similarity to known pharmacological agents suggests several possible applications:

- Antidepressant Activity : Research indicates that piperidine derivatives can exhibit antidepressant-like effects. Studies have shown that modifications to the piperidine structure can enhance serotonin receptor binding, which is crucial for mood regulation.

- Anticancer Properties : The sulfonamide moiety in this compound has been linked to anticancer activities. Compounds with similar structures have demonstrated the ability to inhibit tumor growth in various cancer cell lines.

Numerous studies have documented the biological activities of (E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine:

- Enzyme Inhibition : This compound has shown potential as an inhibitor of key enzymes involved in various diseases. For instance, it may inhibit acetylcholinesterase, which is relevant in treating Alzheimer's disease.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. This opens avenues for developing new antibiotics.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- A study published in the Brazilian Journal of Pharmaceutical Sciences reported that piperidine derivatives demonstrated significant antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting that modifications to the piperidine structure can enhance efficacy against resistant strains .

- Another research effort focused on the enzyme inhibitory properties of sulfonamide-containing compounds, demonstrating their potential in treating conditions related to enzyme dysregulation, such as diabetes and neurodegenerative diseases .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Enzyme | Result |

|---|---|---|---|

| Compound A | Antibacterial | Staphylococcus aureus | Moderate |

| Compound B | Anticancer | Various Cancer Cell Lines | Significant Inhibition |

| Compound C | Enzyme Inhibition | Acetylcholinesterase | IC50 = 0.63 µM |

Table 2: Pharmacological Potential

| Application Area | Potential Use | Relevant Studies |

|---|---|---|

| Antidepressant | Mood regulation | Serotonin receptor binding studies |

| Anticancer | Tumor inhibition | In vitro studies on cancer cell lines |

| Antimicrobial | Antibiotic development | Activity against resistant bacteria |

Mecanismo De Acción

The mechanism of action of (E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-4-(((4-chlorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine

- (E)-4-(((4-methylbenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine

- (E)-4-(((4-bromobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine

Uniqueness

(E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine is unique due to the presence of the 4-fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds with different substituents.

Actividad Biológica

(E)-4-(((4-fluorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and enzyme inhibition capabilities.

The compound can be structurally characterized by its piperidine core, which is modified with a styrylsulfonyl group and a 4-fluorobenzyl ether. This unique structure may contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of piperidine, including those similar to this compound, exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies and Findings

-

Inhibition of Cancer Cell Growth :

- A study reported that certain piperazine derivatives showed remarkable growth inhibition in colon cancer cell lines with growth percent reductions exceeding 80% in several instances .

- Specific derivatives demonstrated IC50 values below 2 μM against multiple cancer types, highlighting their potential as effective anticancer agents .

- Mechanism of Action :

- Selectivity and Efficacy :

Enzyme Inhibition

The compound also shows promise as an inhibitor of tyrosinase, an enzyme associated with pigmentation disorders and melanoma.

Enzyme Inhibition Studies

- Tyrosinase Inhibition :

- Various studies have evaluated the inhibitory effects of piperazine derivatives on tyrosinase activity. For instance, specific compounds reached low micromolar IC50 values, indicating strong inhibitory potential .

- The binding modes of these inhibitors suggest they occupy the active site of the enzyme, preventing substrate binding effectively .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Compound | Cell Line | Growth Inhibition (%) | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| Derivative 20 | Colon Cancer (KM12) | -84.40 | <2 | Antiproliferative |

| Derivative 22 | CNS Cancer (SF-539) | -96.98 | <2 | Antiproliferative |

| Derivative 23 | Melanoma (SK-MEL-5) | -98.54 | <2 | Tyrosinase Inhibition |

| Derivative 31 | Leukemia (MOLT-4) | -98.81 | <2 | Antiproliferative |

Propiedades

IUPAC Name |

4-[(4-fluorophenyl)methoxymethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FNO3S/c22-21-8-6-19(7-9-21)16-26-17-20-10-13-23(14-11-20)27(24,25)15-12-18-4-2-1-3-5-18/h1-9,12,15,20H,10-11,13-14,16-17H2/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZZPBWNWWAYLY-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)F)S(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)F)S(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.